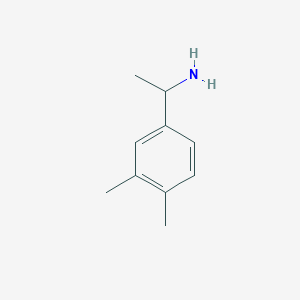

1-(3,4-Dimethylphenyl)ethanamine

説明

Context within Phenylethylamine Chemistry

1-(3,4-Dimethylphenyl)ethanamine belongs to the extensive class of organic compounds known as phenethylamines. wikipedia.org The foundational structure of phenethylamine (B48288) consists of a phenyl ring attached to an ethylamine (B1201723) group. wikipedia.org The versatility of this scaffold allows for a vast number of derivatives through the substitution of hydrogen atoms on the benzene (B151609) ring or the ethylamine side chain. wikipedia.org These modifications can significantly alter the compound's chemical and pharmacological properties.

Substituted phenethylamines encompass a wide array of substances, including naturally occurring compounds like hormones and neurotransmitters, as well as synthetic molecules. wikipedia.org For instance, dopamine, a crucial neurotransmitter, is a phenethylamine with hydroxyl groups at the 3 and 4 positions of the phenyl ring. wikipedia.org The addition of a methyl group to the alpha-carbon of the ethylamine side chain, as seen in 1-phenylethylamine, introduces a chiral center. wikipedia.org

This compound is a derivative where two methyl groups are attached to the 3 and 4 positions of the phenyl ring. This specific substitution pattern influences its interactions with biological systems and its utility as a building block in organic synthesis. The dimethylphenyl moiety can affect the molecule's reactivity and how it binds to specific biological targets.

| Property | Value |

| IUPAC Name | 1-(3,4-Dimethylphenyl)ethan-1-amine |

| CAS Number | 1080064-50-1 (for the (R)-enantiomer) |

| Molecular Formula | C10H15N |

Significance of Chirality in Synthetic and Mechanistic Studies

The presence of a stereocenter at the carbon atom adjacent to the amino group in this compound means it exists as a pair of enantiomers, (R) and (S). This chirality is of paramount importance in both synthetic and mechanistic studies. The spatial arrangement of the atoms in each enantiomer can lead to different biological activities and interactions with other chiral molecules. researchgate.net

In synthetic chemistry, chiral amines like this compound are valuable as resolving agents and as chiral auxiliaries. wikipedia.org They can be used to separate racemic mixtures into their individual enantiomers or to guide the stereoselective formation of new stereocenters in a target molecule. The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different therapeutic effects and metabolic fates.

Mechanistic studies often utilize chiral molecules to probe the three-dimensional requirements of enzyme active sites and receptor binding pockets. nih.govebi.ac.uk By comparing the activity of the (R) and (S) enantiomers of a compound like this compound, researchers can gain insights into the specific stereochemical requirements for a biological process. For example, studies on similar chiral amines have demonstrated that enzymes can stereospecifically process one enantiomer over the other. ebi.ac.uk The differential binding and activity of enantiomers provide a powerful tool for understanding the intricate mechanisms of biological systems at the molecular level. nih.gov

Research into related chiral compounds, such as 3-(3,4-dimethylphenoxy)propane-1,2-diol, has highlighted the complexities and advantages of working with chiral molecules, including the potential for spontaneous resolution during crystallization, which can be a valuable method for obtaining pure enantiomers. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUVPGYHXWUERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408191 | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-29-5 | |

| Record name | α,3,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3,4 Dimethylphenyl Ethanamine

Strategies for Racemic Synthesis

Racemic 1-(3,4-dimethylphenyl)ethanamine can be prepared through several conventional organic transformations. These methods focus on the construction of the core molecular framework without controlling the stereochemistry at the chiral center.

Reductive Amination Approaches (e.g., from 3,4-Dimethylacetophenone)

A primary and widely utilized method for the synthesis of this compound is the reductive amination of 3,4-dimethylacetophenone. organic-chemistry.org This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

The initial step involves the reaction of 3,4-dimethylacetophenone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, often in the presence of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the formation of the imine. Subsequent reduction of the C=N double bond can be accomplished using a variety of reducing agents.

Commonly employed reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) : These are mild and selective reducing agents frequently used for reductive aminations. organic-chemistry.org

Catalytic hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. organic-chemistry.org

The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to improve the yield of the desired amine. organic-chemistry.org

Other Chemical Transformations for Core Structure Formation

Beyond reductive amination, other synthetic routes can be envisioned for the construction of the this compound skeleton. For instance, a process involving the condensation of an impure ortho-xylene mixture with acetaldehyde (B116499) in the presence of an acid catalyst can lead to the formation of 1,1-bis(3,4-dimethylphenyl)ethane. prepchem.com While this specific product is not the target amine, subsequent functional group interconversions could potentially be employed to introduce the amine functionality. However, this approach is less direct compared to reductive amination.

Enantioselective Synthesis Approaches

The production of enantiomerically pure this compound is of significant interest. This is typically achieved through asymmetric synthesis, which can be accomplished using chiral catalysts or biocatalytic methods.

Asymmetric Reduction of Prochiral Ketones (e.g., 3,4-Dimethylacetophenone)

A prominent strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3,4-dimethylacetophenone. dicp.ac.cn This transformation converts the achiral ketone into a chiral amine with a high degree of enantiomeric excess (e.e.).

The development of chiral catalysts has been instrumental in advancing asymmetric reductions. These catalysts, often composed of a transition metal complexed with a chiral ligand, create a chiral environment that directs the reduction to favor the formation of one enantiomer over the other.

A notable example of such a system is the use of rhodium catalysts in conjunction with chiral bisphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). While direct examples for 3,4-dimethylacetophenone are not explicitly detailed in the provided results, the principles of asymmetric transfer hydrogenation using tethered Ru(II)/TsDPEN catalysts with formic acid/triethylamine or aqueous sodium formate (B1220265) have been successfully applied to other electron-rich ketones. acs.org These methods have shown high efficiency and enantioselectivity for substrates like amino-substituted acetophenones. acs.org

Furthermore, biomimetic approaches using chiral and regenerable NAD(P)H models in the presence of Lewis acids as transfer catalysts have demonstrated broad applicability in the asymmetric reduction of imines, achieving high yields and enantioselectivities. dicp.ac.cn This methodology represents a promising avenue for the synthesis of chiral amines like this compound.

| Catalyst System | Substrate | Reducing Agent | Enantiomeric Excess (e.e.) | Reference |

| Ru(II)/TsDPEN | Amino-substituted acetophenones | Formic acid/triethylamine or aq. Sodium Formate | High | acs.org |

| Chiral NAD(P)H model/Lewis acid | Imines | H₂ | Up to 98% | dicp.ac.cn |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. dicp.ac.cn Enzymes, such as amine dehydrogenases (AmDHs) and transaminases (TAs), can catalyze the asymmetric synthesis of amines from prochiral ketones with excellent enantioselectivity. researchgate.netresearchgate.net

Engineered amine dehydrogenases have been successfully employed for the reductive amination of ketones, utilizing ammonia as the amine donor. researchgate.net Similarly, ω-transaminases are attractive biocatalysts for producing chiral amines via asymmetric synthesis from prochiral ketones. researchgate.net Although the substrate scope of these enzymes can sometimes be a limitation, protein engineering efforts are continuously expanding their applicability to a wider range of ketones.

The use of whole-plant tissues as biocatalysts for the asymmetric reduction of prochiral ketones has also been explored. nih.gov Various plant tissues have demonstrated the ability to reduce ketones with high enantioselectivity, offering a readily available and inexpensive source of biocatalysts. nih.gov

| Biocatalyst | Transformation | Key Advantage | Reference |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | High enantioselectivity, uses ammonia as amine donor | researchgate.net |

| ω-Transaminases (ω-TAs) | Asymmetric synthesis from prochiral ketones | Production of chiral amines | researchgate.net |

| Plant Tissues | Asymmetric reduction of prochiral ketones | Inexpensive and readily available | nih.gov |

Enzyme-Catalyzed Enantioselective Reductions

The asymmetric synthesis of this compound from its prochiral precursor, 3',4'-dimethylacetophenone, can be efficiently achieved using enzyme-catalyzed reactions. Transaminases (TAs), also known as aminotransferases, have emerged as highly effective biocatalysts for this transformation. nih.govresearchgate.net These enzymes facilitate the direct conversion of a ketone to a chiral amine through a process called asymmetric reductive amination. nih.gov

The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the ketone substrate. The stereochemical outcome of the reaction is controlled by the enzyme's chiral active site, leading to the formation of one enantiomer of the amine in high excess. Transaminases from various microbial sources, such as Arthrobacter, have been successfully employed for the synthesis of structurally similar 1-arylpropan-2-amines, achieving high conversions and excellent enantiomeric excess (ee). researchgate.net

Table 1: Examples of (R)-Transaminase Activity on Prochiral Ketones

| Entry | Substrate | Amine Donor | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1-Phenylpropan-2-one | Isopropylamine | ArR-TA | 95.2 | >99 (R) |

| 2 | 1-Phenylpropan-2-one | sec-Butylamine | ArR-TA | 97.4 | >99 (R) |

| 3 | 1-Phenylpropan-2-one | Benzylamine | ArR-TA | 8.0 | 82.4 (R) |

| 4 | 1-Phenylpropan-2-one | Isopropylamine | AtR-TA | 8.5 | >99 (R) |

Data derived from studies on analogous 1-arylpropan-2-amines. researchgate.net

Derivatization Strategies for Specific Analogues

The modification of this compound can be approached by targeting either the primary amine functional group or the aromatic ring, allowing for the synthesis of a wide array of analogues.

Amine Functional Group Modifications

The primary amine group of this compound is a versatile handle for various chemical modifications. libretexts.org Common derivatization strategies include acylation, alkylation, and silylation.

Acylation is the reaction of the amine with an acylating agent, such as an acyl halide or acid anhydride, to form a stable amide bond. libretexts.orgrsc.org This method is widely used not only for synthesis but also for analytical purposes, as it can improve chromatographic behavior. N-hydroxysuccinimide (NHS) esters are common reagents for the selective acylation of primary amines. nih.gov

Alkylation involves the introduction of alkyl groups onto the nitrogen atom. Reaction with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium salts. wikipedia.org This process is often challenging to control for producing primary or secondary amines due to overalkylation, but it is a reliable method for synthesizing tertiary and quaternary amines. wikipedia.org

Silylation is a technique primarily used for analytical derivatization, where an active hydrogen on the amine is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound, making it more suitable for gas chromatography (GC) analysis. libretexts.org

For analytical detection, particularly in HPLC, derivatizing agents that introduce a chromophore or fluorophore are used. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or dabsyl chloride react with the primary amine to produce derivatives with strong UV-Vis absorbance, enhancing detection sensitivity. libretexts.orgrsc.org

Table 2: Common Derivatization Reagents for Primary Amines

| Derivatization Method | Reagent Class | Example Reagent | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| Acylation | Acid Anhydride | Acetic Anhydride | Amide | Synthesis, Analysis (GC) |

| Acylation | NHS Ester | NHS-Acetate | Amide | Synthesis (Peptides) nih.gov |

| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary/Quaternary Amine | Synthesis |

| Silylation | Silyl Halide | Trimethylsilyl Chloride (TMS-Cl) | Silylamine | Analysis (GC) libretexts.org |

Aromatic Ring Modifications

The 3,4-dimethylphenyl moiety of the molecule offers sites for further functionalization through modifications of the aromatic ring or the attached methyl groups.

Oxidation of Methyl Groups: The two methyl groups on the benzene (B151609) ring are susceptible to oxidation. Under strong oxidizing conditions, alkylbenzene side chains can be converted to carboxylic acids. This would transform the 3,4-dimethylphenyl group into a 3,4-dicarboxyphenyl group, significantly altering the molecule's polarity and chemical properties.

Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The existing substituents—two methyl groups and an aminoethyl group—are all activating and ortho-, para-directing. However, the primary amine is typically protected (e.g., by acylation) before carrying out such reactions to prevent its reaction with the electrophilic reagents and to moderate its activating influence. The positions on the ring available for substitution are C2, C5, and C6. The precise location of substitution would depend on the specific reaction conditions and the steric and electronic effects of the directing groups. For instance, a process for preparing 3,4,3',4'-benzophenonetetracarboxylic dianhydride involves the condensation of an ortho-xylene mixture, indicating that reactions on the dimethylphenyl core are synthetically accessible. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3',4'-Dimethylacetophenone |

| Isopropylamine |

| Alanine |

| Acetone |

| 1-Arylpropan-2-amine |

| Acetic Anhydride |

| Methyl Iodide |

| Trimethylsilyl Chloride (TMS-Cl) |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) |

| Dabsyl chloride |

| 3,4,3',4'-Benzophenonetetracarboxylic dianhydride |

Chiral Resolution Techniques for Enantiopure 1 3,4 Dimethylphenyl Ethanamine

Chromatographic Resolution Methods

Chromatographic techniques, particularly HPLC, are at the forefront of chiral separations due to their high efficiency, versatility, and scalability. The fundamental principle of chiral HPLC lies in the differential interaction of the enantiomers of the analyte with a chiral stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a variant of high-performance liquid chromatography used to separate stereoisomers. The success of this technique relies heavily on the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase conditions. The choice of CSP is dictated by the structural and functional groups of the analyte. For a primary amine like 1-(3,4-Dimethylphenyl)ethanamine, several types of CSPs have shown efficacy in resolving structurally similar compounds.

The development of novel and efficient CSPs is a continuous area of research. These phases are designed to provide a chiral environment that can discriminate between the enantiomers of a wide range of compounds. The interaction mechanisms are diverse and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most widely used for chiral separations, capable of resolving over 80% of racemic compounds. nih.gov Derivatives of cellulose, such as cellulose tris(3,5-dimethylphenylcarbamate), create chiral grooves on the surface of the silica (B1680970) support, allowing for effective discrimination between enantiomers. researchgate.net These CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes. researchgate.netyakhak.org The selection of the mobile phase, including the type of alcohol and the presence of acidic or basic additives, significantly influences the retention and resolution of chiral amines. yakhak.orgnih.gov

Table 1: Representative HPLC Separation of 1-Phenylethylamine Enantiomers on a Polysaccharide-Based CSP

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 5.8 min |

| Retention Time (Enantiomer 2) | 7.2 min |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.24 |

| Note: This data is illustrative for a structurally similar compound and not specific to this compound. |

Pirkle-type, or brush-type, CSPs are based on small chiral molecules covalently bonded to a silica gel support. chiralpedia.comsepscience.com These phases are designed based on the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent. researchgate.net These interactions can include hydrogen bonding, π-π interactions, and dipole-dipole forces. chiralpedia.comsepscience.com Pirkle-type CSPs are known for their robustness, high sample loading capacity, and the ability to invert the elution order by using the opposite enantiomer of the chiral selector. chiralpedia.com They are effective for the separation of a wide variety of compounds, including amines. researchgate.net

The development of Pirkle-type CSPs for ultra-high-performance liquid chromatography (UHPLC) has enabled ultrafast and highly efficient separations. americanpharmaceuticalreview.com While direct application data for this compound is scarce, research on similar aromatic amines demonstrates the utility of these phases.

Table 2: Illustrative Separation of a Racemic Amine on a Pirkle-Type CSP

| Parameter | Value |

| Chiral Stationary Phase | (R,R)-Whelk-O1 |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.5 mL/min |

| Temperature | 20 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.1 min |

| Resolution (Rs) | 1.9 |

| Separation Factor (α) | 1.19 |

| Note: This data is representative for a compound class similar to this compound and is for illustrative purposes. |

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. These molecules have a hydrophobic inner cavity and a hydrophilic outer surface. The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin (B1172386) cavity. researchgate.net For substituted phenylethylamines, the aromatic ring can be included in the cavity, and additional interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin contribute to the enantioseparation.

The separation of phenylethylamines using cyclodextrin-based methods has been demonstrated, particularly in capillary electrophoresis, which shares similar separation principles. researchgate.net For HPLC applications, the choice of the specific cyclodextrin derivative and the mobile phase composition are critical for achieving good resolution.

Table 3: Exemplary Separation of a Phenylethylamine Derivative using a Cyclodextrin-Based CSP

| Parameter | Value |

| Chiral Stationary Phase | β-Cyclodextrin bonded to silica |

| Mobile Phase | Phosphate Buffer (pH 3.0)/Methanol (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 30 °C |

| Retention Time (Enantiomer 1) | 12.3 min |

| Retention Time (Enantiomer 2) | 13.5 min |

| Resolution (Rs) | 1.6 |

| Separation Factor (α) | 1.10 |

| Note: This data is illustrative for a compound structurally related to this compound and is not specific to it. |

Crown ether-based CSPs are particularly well-suited for the resolution of primary amines. Current time information in Montgomery County, US. The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the cavity of the crown ether. chiralpedia.comCurrent time information in Montgomery County, US. Additional interactions, such as hydrogen bonding and steric repulsion between the analyte's substituents and the chiral barriers of the crown ether, enhance the enantioselectivity. Current time information in Montgomery County, US. The mobile phase for these separations is typically acidic to ensure the protonation of the amine. Current time information in Montgomery County, US.

Studies on various primary aralkylamines have shown that crown ether-based CSPs can provide excellent enantioseparation. The structure of the analyte, including the nature and position of substituents on the aromatic ring, plays a significant role in the degree of resolution achieved. yakhak.org

Table 4: Representative Separation of a Primary Aromatic Amine on a Crown Ether-Based CSP

| Parameter | Value |

| Chiral Stationary Phase | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid |

| Mobile Phase | 0.01 M Perchloric Acid in Water/Methanol (80:20, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 9.8 min |

| Retention Time (Enantiomer 2) | 11.2 min |

| Resolution (Rs) | 1.8 |

| Separation Factor (α) | 1.14 |

| Note: This data is illustrative for a compound class similar to this compound and is for exemplary purposes. |

Utilization of Chiral Mobile Phase Additives

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating chiral compounds. nih.govspringernature.com One effective method involves the use of Chiral Mobile Phase Additives (CMPA). In this approach, a chiral selector is dissolved in the mobile phase, which is then passed through an achiral stationary phase. nih.gov The separation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive. These complexes exhibit different formation constants and/or partitioning behavior between the stationary and mobile phases, leading to their separation. nih.gov

For the resolution of basic compounds like amines, basic additives are often incorporated into the mobile phase to optimize the separation and improve peak shape. chiraltech.com The concentration of these additives is typically kept low, usually around 0.1%, and generally does not exceed 0.5%. chiraltech.com The choice of additive can significantly impact the resolution and peak symmetry. chiraltech.com

Table 1: Common Chiral Mobile Phase Additives for Amine Resolution

| Additive Type | Examples | Purpose | Typical Concentration |

|---|---|---|---|

| Basic Additives | Diethylamine (DEA), Butylamine, Ethanolamine, Ethylenediamine | Improve peak shape and allow chiral recognition for basic analytes. | 0.1% - 0.5% |

This table presents generalized data based on common practices in chiral HPLC for amines.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is another powerful technique for enantiomeric separation, relying on the use of a Chiral Stationary Phase (CSP). greyhoundchrom.comazom.com The fundamental principle is "chiral recognition," where the enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric adducts. azom.com This differential interaction causes one enantiomer to be retained longer on the column, thus achieving separation. greyhoundchrom.com

Substituted cyclodextrins are among the most common and effective CSPs for the GC resolution of chiral amines. wiley.comresearchgate.net For instance, studies on various 1-phenylalkylamines, which are structurally related to this compound, have successfully employed columns coated with derivatized cyclodextrins like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD). wiley.com To enhance volatility and improve separation, amines are often converted to their trifluoroacetyl (TFA) derivatives before GC analysis. wiley.com

Table 2: Representative GC Conditions for Chiral Amine Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Deactivated fused silica capillary column | wiley.com |

| Stationary Phase | 30% heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) in OV-1701 | wiley.com |

| Carrier Gas | Hydrogen | wiley.com |

| Detector | Flame Ionization Detector (FID) | wiley.com |

| Temperature Program | Isothermal analysis at various temperatures (e.g., 90-190 °C) | wiley.com |

This table is based on a study of 1-phenylalkylamines and serves as a model for the separation of structurally similar compounds. wiley.com

Diastereomeric Derivatization and Separation

A classical and widely used method for chiral resolution involves the conversion of a racemic mixture into a pair of diastereomers. wikipedia.org This is achieved by reacting the enantiomers with a single pure enantiomer of a second chiral compound, known as a chiral derivatizing agent or resolving agent. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. wikipedia.org

Formation of Diastereomeric Amides and Urethanes

For racemic amines like this compound, a common derivatization strategy is the formation of diastereomeric amides or urethanes. This is accomplished by reacting the amine with a chiral carboxylic acid or a related derivative (e.g., an acyl chloride or anhydride). nih.gov The resulting diastereomeric amides can then be separated. Similarly, reaction with a chiral isocyanate or chloroformate can yield diastereomeric ureas or urethanes, respectively.

The selection of the chiral derivatizing agent is crucial for the success of the separation. Agents that provide rigid structures and multiple interaction points often lead to better separation of the resulting diastereomers.

Table 3: Common Chiral Derivatizing Agents for Amines

| Agent Class | Specific Example | Resulting Derivative |

|---|---|---|

| Chiral Carboxylic Acids | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Diastereomeric Amides |

| Chiral Carboxylic Acids | (-)-Menthyloxyacetic acid | Diastereomeric Amides |

| Chiral Acyl Chlorides | (1S)-(-)-Camphanic chloride | Diastereomeric Amides |

This table provides examples of agents used to form diastereomeric derivatives with chiral amines.

HPLC Separation of Diastereomers on Achiral Columns

Once a mixture of diastereomers has been formed, their separation can be achieved using standard, non-chiral chromatographic methods. nih.gov High-Performance Liquid Chromatography (HPLC) using an achiral stationary phase, such as silica gel (normal-phase) or C18 (reversed-phase), is a very effective technique for this purpose. nih.govsielc.com

The distinct three-dimensional structures of the diastereomers lead to different interactions with the stationary phase, allowing for their separation. For example, diastereomeric esters have been successfully separated on silica gel columns, demonstrating that even subtle structural differences between diastereomers can be exploited for effective resolution. nih.gov Reversed-phase HPLC is also a powerful tool for separating various diastereomeric complexes. rsc.orgnih.gov

Table 4: Typical HPLC Systems for Diastereomer Separation

| Chromatography Mode | Stationary Phase | Typical Mobile Phase |

|---|---|---|

| Normal-Phase HPLC | Silica Gel | Hexane/Ethyl Acetate mixtures |

This table outlines common achiral HPLC setups for the separation of diastereomers.

Kinetic Resolution via Biocatalysis

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). researchgate.net Biocatalysis, which employs enzymes to catalyze reactions, offers a highly selective and environmentally benign approach to kinetic resolution. nih.gov

Lipases are a class of enzymes frequently used for the kinetic resolution of chiral amines. nih.govgoogle.com In a typical process, a racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one amine enantiomer, forming an enantioenriched amide, while leaving the other enantiomer largely unreacted. google.com For instance, Candida antarctica lipase has been effectively used to resolve racemic 1-(1-naphthyl)ethylamine (B3023371) by selective N-acetylation. google.com

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the less reactive enantiomer. nih.govresearchgate.net This allows, in principle, for the complete conversion of the racemic starting material into a single, enantiomerically pure product, overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.gov

Table 5: Example of Biocatalytic Kinetic Resolution of a Chiral Amine

| Racemic Amine | Enzyme | Acyl Donor | Outcome | Reference |

|---|

This table presents a documented example of lipase-catalyzed kinetic resolution of a model chiral amine. google.com

Chemical Reactivity and Mechanistic Investigations of 1 3,4 Dimethylphenyl Ethanamine

Reactions Involving the Amine Functional Group

The reactivity of 1-(3,4-dimethylphenyl)ethanamine is largely dictated by the primary amine (-NH2) group attached to the benzylic carbon. This functional group serves as a nucleophile and a base, participating in a variety of chemical transformations.

Oxidation Pathways (e.g., to Imines, Nitriles)

The oxidation of primary amines like this compound can lead to the formation of imines and nitriles, which are valuable intermediates in organic synthesis. capes.gov.brnih.gov The direct oxidation of amines is considered a greener and more efficient alternative to traditional methods that often involve unstable aldehydes and toxic reagents. nih.gov

Imines: The aerobic oxidation of benzylic amines to imines can be achieved using catalysts under mild conditions. capes.gov.bracs.org For instance, iron-catalyzed aerobic oxidation provides a practical and environmentally friendly approach for preparing imines using air as the oxidant. acs.org The process often involves the self-coupling of primary amines or cross-coupling with other amines. capes.gov.br Photoelectrochemical (PEC) oxidation is another green method that can directly convert amines to imines with high selectivity. nih.gov In this process, the amine is first oxidized to a nitrogen-centered radical cation, which then undergoes deprotonation and further oxidation to form the imine. nih.gov

Nitriles: Primary amines can be further oxidized to form nitriles. researchgate.net This transformation can be achieved through various methods, including transition-metal catalysis and the use of oxidizing agents like trichloroisocyanuric acid in the presence of TEMPO. organic-chemistry.org A copper-catalyzed oxidative dehydrogenation using molecular oxygen has been shown to be effective for converting various primary amines, including benzylic amines, into their corresponding nitriles in high yields. researchgate.net

Table 1: Examples of Oxidation Reactions of Primary Amines

| Reactant Type | Reaction | Product Type | Catalyst/Reagent Example | Source(s) |

|---|---|---|---|---|

| Primary Benzylic Amine | Aerobic Oxidation | Imine | Iron Catalyst, Air | acs.org |

| Primary Benzylic Amine | Photoelectrochemical Oxidation | Imine | Mo-doped BiVO4 photoanode | nih.gov |

| Primary Benzylic Amine | Oxidative Dehydrogenation | Nitrile | Copper Catalyst, O2, DMAP | researchgate.net |

| Primary Amine | Oxidation | Nitrile | Trichloroisocyanuric acid, TEMPO | organic-chemistry.org |

Reduction Reactions (e.g., to Secondary/Tertiary Amines)

While primary amines are themselves reduced from other functional groups (like nitro compounds or nitriles), they can undergo reactions that lead to more substituted amines, which can be viewed as a form of reductive functionalization. youtube.com The most significant reaction in this context is reductive amination (also known as reductive alkylation). koreascience.krresearchgate.netnih.gov

In this process, this compound can react with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to a secondary or tertiary amine. organic-chemistry.org This is a cornerstone of C-N bond formation in organic synthesis. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation being common choices. koreascience.krorganic-chemistry.org For example, the reaction of an amine with an aldehyde using the InCl3/Et3SiH/MeOH system is highly chemoselective. organic-chemistry.org Borohydride exchange resin (BER) has also been used as an efficient alternative to cyanoborohydride for the reductive amination of ketones with dimethylamine (B145610) to form N,N-dimethylated tertiary amines. koreascience.kr

Acylation Reactions

The primary amine group of this compound is readily acylated by reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. researchgate.netchemguide.co.uklibretexts.org This reaction is fundamental for protecting the amino group during multi-step syntheses or for creating amide-containing target molecules. researchgate.netnih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the N-substituted amide. chemguide.co.uk For example, the reaction between ethanoyl chloride and ethylamine (B1201723) produces N-ethylethanamide and ethylammonium (B1618946) chloride. chemguide.co.uk

Various catalysts can facilitate N-acylation, including Lewis acids, iodine, and even acetic acid when using esters as the acyl source. researchgate.netrsc.org A sustainable continuous-flow process for N-acetylation has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, achieving excellent yields for primary benzylic amines. nih.gov

Alkylation Reactions

N-alkylation of this compound can produce secondary and tertiary amines. However, direct alkylation with alkyl halides is often problematic as it can lead to over-alkylation, forming mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it difficult to achieve selectivity. masterorganicchemistry.com

A more controlled and atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgnih.govrsc.orgacs.org In this process, an alcohol serves as the alkylating agent. A transition-metal catalyst (e.g., based on iridium, ruthenium, or nickel) temporarily oxidizes the alcohol to an aldehyde. nih.govrsc.orgacs.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated amine. rsc.orgacs.org This method avoids the use of reactive and toxic alkyl halides. acs.org For instance, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have proven to be efficient catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohols. nih.govrsc.org

Formation of Imine Derivatives (Schiff Bases)

This compound readily reacts with aldehydes and ketones in a condensation reaction to form imines, which are also known as Schiff bases. libretexts.orgwikipedia.orglibretexts.orgnih.gov A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org

The reaction is typically acid-catalyzed and is reversible. libretexts.orgyoutube.com The mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orgyoutube.com This intermediate then dehydrates (loses a water molecule) to form the stable imine product. wikipedia.org The pH of the reaction medium is crucial; it is generally optimal around a pH of 5 to facilitate both protonation of the carbonyl and avoid excessive protonation of the amine nucleophile. libretexts.org The formation of Schiff bases is a thermodynamically controlled process. nih.gov

Table 2: Summary of Reactions at the Amine Functional Group

| Reaction Type | Reactant | Product | Key Features/Catalysts | Source(s) |

|---|---|---|---|---|

| Oxidation | This compound | Imine/Nitrile | Iron, Copper, or Photo-catalysis | nih.govacs.orgresearchgate.net |

| Reductive Amination | This compound + Aldehyde/Ketone | Secondary/Tertiary Amine | NaBH4, BER, Catalytic Hydrogenation | koreascience.krorganic-chemistry.org |

| Acylation | This compound + Acyl Chloride/Anhydride | N-Aryl Amide | Often uncatalyzed; Lewis acids, Iodine | researchgate.netchemguide.co.uknih.gov |

| Alkylation | This compound + Alcohol | Secondary/Tertiary Amine | "Borrowing Hydrogen" with Ir, Ru, Ni catalysts | nih.govrsc.orgacs.org |

| Imine Formation | This compound + Aldehyde/Ketone | Schiff Base | Acid-catalyzed condensation | wikipedia.orglibretexts.orgnih.gov |

Aromatic Ring Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The substituents already present on the benzene (B151609) ring—two methyl groups and an ethanamine group—dictate the position and rate of further substitution.

The amino group (-NHCH(CH3)H) is a powerful activating group and is ortho, para-directing. libretexts.org The two methyl groups are also activating and ortho, para-directing. The combined effect of these groups makes the aromatic ring highly nucleophilic and reactive towards electrophiles. libretexts.org

The directing effects of the existing substituents will guide incoming electrophiles to the available positions on the ring (positions 2, 5, and 6). The precise location of substitution will be a result of the combined electronic and steric influences of the three activating groups. Due to the strong activating nature of the amino group, reactions like nitration or halogenation can occur under mild conditions but may also be difficult to control, potentially leading to polysubstitution or side reactions like oxidation. libretexts.org To control the high reactivity and prevent side reactions, the activating power of the amino group can be attenuated by converting it into an amide (e.g., an acetanilide) through acylation. libretexts.org This makes the group less activating and allows for more controlled substitution, after which the protecting acetyl group can be removed via hydrolysis. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using a Lewis acid catalyst if the ring is not highly activated. makingmolecules.commsu.edu However, for a highly activated ring like this, the reaction might proceed even with the halogen alone. libretexts.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. Direct nitration of highly activated rings can lead to oxidation and decomposition. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst like AlCl3. msu.edu However, Friedel-Crafts reactions often fail with anilines because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring. libretexts.org This issue is typically resolved by protecting the amine as an amide. libretexts.org

Despite a comprehensive search of scientific literature and chemical databases, specific research findings on the electrophilic aromatic substitution, including nitration and halogenation, of this compound could not be located. Similarly, detailed reaction mechanism studies and computational elucidations of its reaction pathways appear to be unpublished or not widely disseminated.

The provided outline requires in-depth, scientifically accurate content, including data tables, for the following sections:

Reaction Mechanism Studies (General Chemical Transformations)

Computational Elucidation of Reaction Pathways

Without accessible research data specifically pertaining to this compound, it is not possible to generate a thorough and accurate article that adheres to the strict requirements of the request. General principles of electrophilic aromatic substitution and computational chemistry are available, but applying them to this specific compound without experimental or computational evidence would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the requested article focusing solely on the chemical reactivity and mechanistic investigations of this compound cannot be produced at this time due to the absence of the necessary source material.

Role of 1 3,4 Dimethylphenyl Ethanamine As a Building Block and Ligand Precursor

Scaffold for Organic Synthesis

The amine functionality and the phenyl ring of 1-(3,4-dimethylphenyl)ethanamine provide reactive sites for various chemical transformations, allowing for its incorporation into larger and more complex molecular frameworks. This makes it a key intermediate in multi-step synthetic pathways.

Synthesis of Complex Organic Molecules

As a primary amine, this compound is a fundamental component in the construction of complex organic molecules. researchgate.net Primary amines are crucial for forming carbon-nitrogen bonds through reactions like amide coupling, alkylation, and reductive amination, which are foundational in medicinal chemistry and materials science. researchgate.net The presence of the chiral center in this compound allows for its use in the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. The general strategies for preparing complex molecules often rely on the sequential and controlled addition of molecular fragments, and chiral amines like this compound serve as key pieces in these elaborate molecular constructions. sigmaaldrich.com

Integration into Heterocyclic Systems (e.g., Phthalazinone Derivatives, Imidazolidine-2,4,5-triones)

The integration of the 1-(3,4-dimethylphenyl) moiety into heterocyclic structures is a significant area of its application. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the unique substitution pattern of this amine can be leveraged to create novel derivatives with specific biological activities.

Phthalazinone Derivatives: The 3,4-dimethylphenyl group is a key feature in the synthesis of various phthalazinone derivatives. For instance, 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone is used as a starting material for creating more complex, fused heterocyclic systems such as nih.govnih.govtriazolophthalazines. This phthalazinone derivative can be further functionalized. For example, 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide and 4-(3,4-dimethylphenyl)-1-oxophthalazine-2(1H)-carbothiohydrazide have been used as precursors to construct a variety of novel phthalazinones with different functional groups. These reactions demonstrate the role of the 1-(3,4-dimethylphenyl) group as a stable scaffold upon which further heterocyclic rings can be built, leading to compounds with potential anti-inflammatory or other pharmacological activities. tcichemicals.com

Table 1: Examples of Phthalazinone Precursors Derived from the 1-(3,4-Dimethylphenyl) Scaffold

| Precursor Compound | Subsequent Synthesis | Reference |

| 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | Fused nih.govnih.govtriazolophthalazines | |

| 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Novel phthalazinone derivatives with various functional groups | |

| 4-(3,4-dimethylphenyl)-1-oxophthalazine-2(1H)-carbothiohydrazide | Novel phthalazinone derivatives with various functional groups |

Imidazolidine-2,4,5-triones: Imidazolidine-2,4,5-triones are another class of heterocyclic compounds where amine building blocks are essential. The general synthesis of substituted imidazolidine-2,4,5-triones involves the condensation of an amine with other reagents to form the core heterocyclic ring. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided literature, the fundamental reaction pathways for creating substituted imidazolidine-2,4,5-triones often utilize primary amines as a key nitrogen source. These heterocycles have been identified as potent inhibitors of enzymes like pyruvate (B1213749) carboxylase, highlighting the importance of developing synthetic routes from diverse amine precursors. nih.gov

Precursor for Chiral Ligands in Asymmetric Catalysis

The chirality of this compound makes it an attractive precursor for the synthesis of chiral ligands, which are indispensable tools in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in chemical reactions.

Chiral Phosphine (B1218219) Ligand Synthesis

Chiral phosphine ligands are a dominant class of ligands used in transition-metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenation. nih.govresearchgate.net The synthesis of many of these ligands starts from readily available, enantiopure chiral building blocks, often chiral amines. nih.gov The amine functionality can be used as a handle to introduce the phosphine groups, and the inherent chirality of the amine backbone is transferred to the final ligand structure. Although a specific synthesis of a phosphine ligand from this compound is not detailed, the general synthetic routes for chiral aminophosphine (B1255530) ligands involve the reaction of a chiral amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2). nih.gov Given its structure as a chiral primary amine, this compound is a suitable candidate for the synthesis of novel P-chiral or backbone-chiral phosphine ligands.

Metal Complex Formation and Catalytic Applications

Once synthesized, these chiral ligands form complexes with transition metals like palladium, rhodium, or ruthenium. The resulting metal complexes are the active catalysts in asymmetric reactions. The electronic and steric properties of the ligand, influenced by substituents like the 3,4-dimethylphenyl group, play a crucial role in the activity and selectivity of the catalyst.

Ligand Design and Synthesis

The design of effective chiral ligands is a key aspect of asymmetric catalysis. The goal is to create a ligand that not only induces high enantioselectivity but also leads to high catalytic activity. The modular synthesis of ligands from chiral amines like this compound allows for the systematic modification of the ligand structure. By varying the substituents on the phosphine groups or making modifications to the amine backbone, chemists can fine-tune the ligand's properties to optimize its performance in a specific catalytic transformation. The development of new chiral ligands is an active area of research, with a continuous search for structures that can provide high efficiency and enantioselectivity for a broad range of substrates. researchgate.net The use of chiral amines as precursors is a powerful strategy in this endeavor, as it provides access to a wide diversity of ligand structures. nih.gov

Lack of Publicly Available Research on the Metal Coordination Chemistry of this compound

Extensive searches of scholarly and scientific literature have revealed a significant lack of published research specifically detailing the metal coordination chemistry of this compound. While the broader class of phenethylamine (B48288) derivatives is widely studied for its pharmacological and medicinal applications, information on the synthesis, structure, and properties of metal complexes involving this specific ligand appears to be largely undocumented in publicly accessible sources.

The amine group in this compound possesses a lone pair of electrons, making it a potential monodentate ligand for coordination with metal ions. In principle, it could form complexes with various transition metals and main group elements. The coordination would likely involve the nitrogen atom of the ethanamine moiety binding to the metal center.

Without primary research data, it is not possible to provide detailed information on the following as it pertains to this compound:

Specific metal complexes formed

Coordination modes and geometries

Structural parameters (e.g., bond lengths and angles)

Spectroscopic or magnetic properties of any resulting complexes

Consequently, the creation of a detailed section on the "Metal Coordination Chemistry" of this compound, including research findings and data tables, cannot be fulfilled at this time due to the absence of the necessary scientific literature.

Advanced Analytical and Characterization Methodologies

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 1-(3,4-Dimethylphenyl)ethanamine, ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon environment, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would exhibit characteristic signals based on the different types of hydrogen atoms present. The integration of these signals would correspond to the number of protons in each environment (3:2:2 ratio for the ethylamine (B1201723) protons). The chemical shifts are influenced by the electronic environment of the protons. Protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The methine (CH) proton, being adjacent to both the aromatic ring and the amine group, would likely appear as a quartet around 4.1 ppm due to coupling with the adjacent methyl group protons. The protons of the amine (NH2) group would present as a broad singlet, and the two methyl groups attached to the benzene (B151609) ring would each produce a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum would show signals for the two aromatic methyl carbons, the four unique aromatic carbons (two substituted and two unsubstituted), the methine carbon of the ethylamine side chain, and the methyl carbon of the side chain.

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~ 7.0 - 7.2 | Multiplet |

| ¹H | CH-NH₂ | ~ 4.1 | Quartet |

| ¹H | NH₂ | ~ 1.5 (variable) | Broad Singlet |

| ¹H | Aromatic-CH₃ | ~ 2.2 | Singlet |

| ¹H | CH-CH₃ | ~ 1.4 | Doublet |

| ¹³C | Aromatic C (substituted) | ~ 135 - 140 | Singlet |

| ¹³C | Aromatic C (unsubstituted) | ~ 125 - 130 | Singlet |

| ¹³C | CH-NH₂ | ~ 50 - 55 | Singlet |

| ¹³C | Aromatic-CH₃ | ~ 19 - 21 | Singlet |

| ¹³C | CH-CH₃ | ~ 23 - 26 | Singlet |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | ~ 3300 - 3500 (two peaks) |

| C-H Stretch (Aromatic) | Aryl | ~ 3000 - 3100 |

| C-H Stretch (Aliphatic) | Alkyl | ~ 2850 - 2960 |

| C=C Stretch (Aromatic) | Aryl | ~ 1450 - 1600 |

| N-H Bend | Primary Amine | ~ 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | ~ 1020 - 1220 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The monoisotopic mass of this compound (C10H15N) is 149.12 Da. In a mass spectrum, this would be observed as the molecular ion peak [M]⁺.

Advanced techniques such as ion mobility spectrometry coupled with mass spectrometry can provide Collision Cross Section (CCS) values, which relate to the size and shape of the ion. Predicted CCS values for various adducts of this compound have been calculated.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.12773 | 132.6 |

| [M+Na]⁺ | 172.10967 | 140.4 |

| [M+K]⁺ | 188.08361 | 138.4 |

| [M-H]⁻ | 148.11317 | 136.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are known to absorb UV light due to the π-electrons in the benzene ring. The absorption spectrum is expected to show characteristic bands related to π → π* transitions. The substitution on the benzene ring influences the exact wavelength of maximum absorbance (λmax). For substituted benzenes, absorptions are typically observed in the 200-280 nm range.

X-ray Crystallography for Absolute Configuration and Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique involves diffracting a beam of X-rays off a single crystal of the material. By measuring the angles and intensities of the diffracted beams, a precise electron density map of the molecule can be generated, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles.

For this compound, which is a chiral molecule (contains a stereocenter at the carbon atom bonded to the amine group), X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion would unambiguously determine its absolute configuration (R or S). This is crucial for applications where stereochemistry is important. The analysis would also provide detailed geometric parameters for the phenyl ring and the ethanamine side chain. While no published crystal structure for this specific compound is readily available, this method remains the gold standard for absolute structural proof.

Advanced Chromatographic Detection and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

In HPLC analysis, the compound would be separated on a stationary phase (e.g., a C18 column) with a suitable mobile phase. Detection could be achieved using a UV detector set to a wavelength where the aromatic ring absorbs. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas chromatography is also well-suited for analyzing volatile amines. A capillary column with a polar or non-polar stationary phase would be used to separate the compound from any residual starting materials or by-products. Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), which provides both retention time for identification and a mass spectrum for confirmation. The development of a robust chromatographic method requires optimization of parameters such as the column, mobile phase composition (for HPLC) or temperature program (for GC), and flow rates to achieve efficient separation and accurate quantification.

Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other in a mixture. chiralpedia.com A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure enantiomer has an ee of 100%. chiralpedia.com The determination of ee for this compound is most commonly achieved through chiral high-performance liquid chromatography (HPLC).

Chiral HPLC methods facilitate the separation of the (R)- and (S)-enantiomers on a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (ee): The formula used is: ee (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

In cases where chromatographic separation proves challenging, nuclear magnetic resonance (NMR) spectroscopy offers an alternative. This technique involves using a chiral derivatizing agent, such as Mosher's acid, to convert the enantiomers into diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification and the subsequent calculation of the enantiomeric excess. rsc.org

Table 1: Representative HPLC Data for Enantiomeric Excess Determination

Below is a representative data table illustrating the determination of enantiomeric excess for a hypothetical sample of this compound using chiral HPLC.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |

| (R)-1-(3,4-Dimethylphenyl)ethanamine | 8.54 | 15,200 | 87.5 |

| (S)-1-(3,4-Dimethylphenyl)ethanamine | 9.72 | 1,000 | |

| Total | 16,200 |

Chiral Recognition Mechanisms in Chromatography

The separation of enantiomers via chromatography is contingent on the principle of chiral recognition, where a chiral stationary phase (CSP) interacts differently with each enantiomer. nih.gov This differential interaction creates transient diastereomeric complexes, leading to the separation of the enantiomers. nih.gov For primary amines like this compound, polysaccharide- and cyclodextrin-based CSPs are particularly effective.

Polysaccharide-Based Chiral Stationary Phases

CSPs derived from polysaccharides, such as cellulose (B213188) and amylose (B160209), are widely used for chiral separations. chiralpedia.comresearchgate.net Derivatives like amylose tris(3,5-dimethylphenylcarbamate) are especially effective. nih.govnih.gov The chiral recognition mechanism is multifaceted and involves a combination of interactions:

Hydrogen Bonding: The primary amine group (-NH₂) of the analyte can form hydrogen bonds with the carbamate (B1207046) groups on the polysaccharide derivative. vt.edu

π-π Interactions: The aromatic dimethylphenyl ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the CSP. vt.edu

Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole interactions. vt.edu

Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure, leading to steric hindrance for one enantiomer over the other. This steric fit is a critical component of the chiral discrimination process. vt.edu

The combination of these interactions results in different binding energies for the two enantiomers, causing one to be retained longer on the column than the other.

Table 2: Key Interactions in Chiral Recognition on Polysaccharide CSPs

| Interaction Type | Analyte Moiety Involved | CSP Moiety Involved |

| Hydrogen Bonding | Amino Group (-NH₂) | Carbamate Group (C=O, N-H) |

| π-π Stacking | Dimethylphenyl Ring | Phenyl Groups of Carbamate |

| Steric Hindrance | Entire Molecule | Chiral Grooves of Polymer |

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. chiralpedia.com Chiral recognition using CD-based CSPs primarily relies on the formation of inclusion complexes. chiralpedia.combohrium.com

Inclusion Complexation: The non-polar dimethylphenyl group of this compound can fit into the hydrophobic cavity of the cyclodextrin (B1172386). The quality of this fit depends on the relative sizes of the analyte and the CD cavity (α-CD, β-CD, or γ-CD). nih.govchiralpedia.com

Interactions at the Rim: The chiral amino group and the stereogenic center of the analyte, located near the entrance of the CD cavity, can interact with the hydroxyl groups on the wider rim of the cyclodextrin. These interactions, which can include hydrogen bonding and dipole-dipole forces, are stereospecific and crucial for enantiomeric discrimination. chiralpedia.comnih.gov

Derivatization of the cyclodextrin's hydroxyl groups can further enhance chiral recognition by introducing additional interaction sites and modifying the steric and electronic environment at the cavity's entrance. nih.govmdpi.com

Table 3: Influence of Cyclodextrin Type on Chiral Separation (Representative Data)

This table shows hypothetical separation factors (α) for this compound on different cyclodextrin-based CSPs, where a higher α value indicates better separation.

| Chiral Stationary Phase | Typical Mobile Phase | Separation Factor (α) | Primary Recognition Mechanism |

| Native β-Cyclodextrin | Methanol/Water | 1.15 | Inclusion + Rim Interaction |

| Hydroxypropyl-β-Cyclodextrin | Acetonitrile (B52724)/Buffer | 1.30 | Enhanced Rim Interaction |

| (S)-Naphthylethylcarbamate-β-CD | Hexane/Ethanol | 1.45 | π-π Interactions + Inclusion |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are rooted in the principles of quantum mechanics, are a cornerstone of computational chemistry. These calculations provide a detailed description of the electronic structure and energy of a molecule, from which a multitude of properties can be derived.

Density Functional Theory (DFT) has emerged as a leading method in quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These techniques have been successfully applied to a wide range of molecules to understand their properties. itera.ac.idacademie-sciences.frresearchgate.net

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1-(3,4-Dimethylphenyl)ethanamine, this process identifies the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for flexible molecules like this compound, which possesses a rotatable ethylamine (B1201723) side chain. Understanding the preferred conformations is crucial as they can influence the molecule's interactions and reactivity. The rotational potential energy surface can be calculated to identify the most stable conformers and the energy barriers between them. academie-sciences.frresearchgate.netresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Representative) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-C (alkyl) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | C-C-C (in ring) | ~120° |

| C-C-N | ~110° | |

| Dihedral Angle | C-C-C-N | Varies with conformation |

Note: The values in this table are representative and would be precisely determined through DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.govphyschemres.org From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as chemical potential (μ), which indicates the escaping tendency of electrons from an equilibrium system. physchemres.orgnih.gov

Table 2: Representative Frontier Orbital Energies and Chemical Potential for this compound

| Parameter | Symbol | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 |

| HOMO-LUMO Energy Gap | ΔE | 8.0 |

| Chemical Potential | μ | -4.5 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com This analysis is performed on an optimized molecular geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). nih.gov The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. nih.govmdpi.com For this compound, this would allow for the assignment of specific peaks in its experimental IR and Raman spectra to particular molecular motions, aiding in its structural characterization. nist.gov

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Representative Frequency (cm-1) |

| N-H Stretch | Amine | 3300-3500 |

| C-H Stretch (aromatic) | Phenyl ring | 3000-3100 |

| C-H Stretch (aliphatic) | Ethyl and Methyl groups | 2850-3000 |

| C=C Stretch | Aromatic ring | 1450-1600 |

| C-N Stretch | Amine | 1000-1250 |

Note: These are typical frequency ranges and the precise values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The aromatic ring would exhibit regions of both positive and negative potential. researchgate.netchemrxiv.org

Table 4: Representative NBO Analysis Results for this compound

| Interaction (Donor -> Acceptor) | Type | Stabilization Energy (E(2)) (kcal/mol) |

| LP(N) -> σ(C-C) | Hyperconjugation | ~ 2-5 |

| π(C=C) -> π(C=C) | Intramolecular charge transfer | Varies within the ring |

Note: LP denotes a lone pair, σ and π* denote anti-bonding orbitals. The values are representative and would be quantified by NBO calculations.*

Density Functional Theory (DFT) Applications

Nonlinear Optical Properties

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting NLO properties like the first hyperpolarizability (β). researchgate.net For instance, studies on various donor-π-acceptor systems demonstrate that strategic substitution on the aromatic ring can significantly enhance the β value. The 3,4-dimethyl substitution on the phenyl ring of this compound acts as an electron-donating group, which could contribute to a notable NLO response. Theoretical calculations on similar push-pull organic molecules have shown that such substitutions can lead to significant hyperpolarizability values. researchgate.net

To illustrate the type of data generated in such studies, the following table presents theoretical NLO properties for a series of hypothetical substituted phenylethylamine derivatives, calculated using DFT methods.

| Substituent on Phenyl Ring | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| None | 1.5 | 150 | 50 |

| 4-Nitro (Acceptor) | 5.2 | 180 | 350 |

| 4-Amino (Donor) | 2.1 | 175 | 120 |

| 3,4-Dimethyl (Donor) | 1.8 | 170 | 95 |

This table is illustrative and based on general principles of NLO properties in substituted aromatic systems; it does not represent experimentally verified data for this compound.

Reaction Pathway Elucidation and Kinetic Characterization

The synthesis and reactions of this compound involve the formation of a crucial C-N bond. Computational studies on similar reactions, such as the addition of amines to activated alkenes or transition-metal-catalyzed C-N bond formation, provide a basis for understanding the mechanistic details. koreascience.krrsc.org

Transition State Identification and Activation Energies

Theoretical chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states (TS) and the calculation of associated activation energies (Ea). For the synthesis of phenylethylamines, computational models can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. koreascience.kr

For example, in the nucleophilic addition of an amine to an activated alkene, a four-membered cyclic transition state has been proposed based on computational evidence for analogous systems. koreascience.kr The activation energy for such a reaction is influenced by the electronic nature of the substituents on both the amine and the aromatic ring. Electron-donating groups, like the dimethyl groups in this compound, can influence the nucleophilicity of the amine and thereby affect the activation barrier.

The following table provides hypothetical activation energies for the C-N bond-forming step in the synthesis of various substituted phenylethylamines, illustrating the impact of substituents.

| Substituent on Phenyl Ring | Calculated Activation Energy (Ea) [kcal/mol] | Reaction Rate (Relative) |

|---|---|---|

| None | 15.2 | 1.0 |

| 4-Nitro (Acceptor) | 16.8 | 0.5 |

| 4-Amino (Donor) | 14.1 | 2.5 |

| 3,4-Dimethyl (Donor) | 14.5 | 1.8 |

This table contains hypothetical data for illustrative purposes and is not based on specific calculations for this compound.

Modeling of Intermolecular and Intramolecular Interactions